molecular formula C23H26Cl2N2O5S B11600464 Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11600464
M. Wt: 513.4 g/mol
InChI Key: ILJZSBVHFMQZQR-UHFFFAOYSA-N
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Description

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound It is characterized by its complex structure, which includes a thiophene ring, a carbamoyl group, and a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the carbamoyl and dichlorophenoxy groups. Common reagents used in these reactions include cyclohexyl isocyanate, 2,4-dichlorophenoxyacetic acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbamoyl group may produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, such as enzymes or receptors, to produce its biological effects. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE: shares similarities with other thiophene derivatives and carbamoyl compounds.

    2,4-Dichlorophenoxyacetic acid (2,4-D): A related compound used as a herbicide.

    Thiophene-3-carboxylate derivatives: Compounds with similar thiophene ring structures.

Uniqueness

The uniqueness of ETHYL 5-(CYCLOHEXYLCARBAMOYL)-2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H26Cl2N2O5S

Molecular Weight

513.4 g/mol

IUPAC Name

ethyl 5-(cyclohexylcarbamoyl)-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H26Cl2N2O5S/c1-3-31-23(30)19-13(2)20(21(29)26-15-7-5-4-6-8-15)33-22(19)27-18(28)12-32-17-10-9-14(24)11-16(17)25/h9-11,15H,3-8,12H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

ILJZSBVHFMQZQR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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